molecular formula C10H16N2O B1452143 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine CAS No. 1092285-76-1

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Cat. No. B1452143
CAS RN: 1092285-76-1
M. Wt: 180.25 g/mol
InChI Key: DHYCEYGASXWBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethyl)-1,2-oxazol-5-amine (also known as CMO) is an organic compound with a unique structure and a wide range of applications in the field of chemistry. It is a five-membered heterocyclic compound with a cyclohexylmethyl group attached to the nitrogen atom of the oxazole ring. CMO has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various types of reactions. In addition, CMO has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.

Scientific Research Applications

Synthesis of Macrocyclic Structures

The compound 3-(Cyclohexylmethyl)-1,2-oxazol-5-amine can be used in the synthesis of macrocyclic structures like cyclophanes with oxazole fragments. This process involves sequential treatment with acyl chloride and primary or secondary amines, leading to the formation of compounds with two acrylonitrile fragments. The synthesized macrocyclic structures exhibit high spatial symmetry, as confirmed by NMR spectra and HPLC-MS data (Merzhyievskyi et al., 2020).

Use in Organic Synthesis

This compound plays a role in organic synthesis, especially in the synthesis of heterocycles. It acts as a synthon for α-metalated primary amines and can add to polar double bonds, forming various heterocycles. This compound is also crucial in the synthesis of amino acids and various heterocyclic compounds like 2-oxazolines and 2-thiazolines (Schöllkopf, 1979).

Electrophilic Aminations

This compound is useful in electrophilic aminations, enabling the synthesis of diverse nitrogen-containing compounds. These include azines, hydrazines, diaziridines, and N-aminopeptides. The versatility of this compound in electrophilic aminations expands its application in the synthesis of various nitrogen-rich organic compounds (Andreae & Schmitz, 1991).

Green Chemistry Applications

This compound is also significant in green chemistry. It's involved in metal- and oxidant-free synthesis processes, such as the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. This showcases its role in environmentally friendly and sustainable chemistry practices (Guo et al., 2021).

properties

IUPAC Name

3-(cyclohexylmethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYCEYGASXWBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine
Reactant of Route 4
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine
Reactant of Route 5
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-(Cyclohexylmethyl)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.